Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate
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Overview
Description
Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with other reagents to form the final product. The process may involve Friedel-Crafts acylation followed by further modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
5-Chloro-2-methylaniline: A precursor in the synthesis of Methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate.
2-Chloro-5-methylaniline: Another related compound with similar structural features
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(5-chloro-2-methylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8-3-4-9(13)7-10(8)14-11(15)5-6-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKVMPMVDCQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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